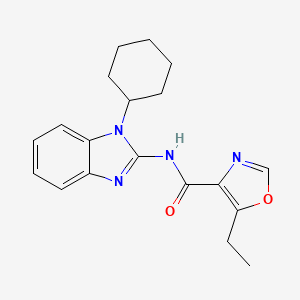
N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide is a complex organic compound that features a benzimidazole ring fused with a cyclohexyl group, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via alkylation reactions, often using cyclohexyl halides in the presence of a base.
Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and oxazole rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles like amines, and bases are frequently employed.
Major Products
The major products of these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: It is investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and oxazole rings can bind to active sites of enzymes, inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of DNA synthesis, disruption of cell membrane integrity, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclohexylbenzimidazol-2-yl)-5-methyl-1,3-oxazole-4-carboxamide
- N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-thiazole-4-carboxamide
Uniqueness
Compared to similar compounds, N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which can confer different electronic properties and reactivity. This uniqueness can lead to distinct biological activities and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
N-(1-cyclohexylbenzimidazol-2-yl)-5-ethyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-2-16-17(20-12-25-16)18(24)22-19-21-14-10-6-7-11-15(14)23(19)13-8-4-3-5-9-13/h6-7,10-13H,2-5,8-9H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEVWBXSRYIDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)NC2=NC3=CC=CC=C3N2C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













